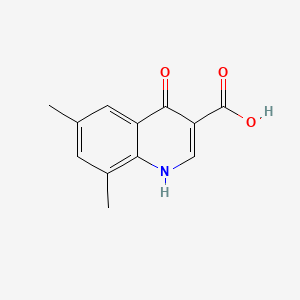

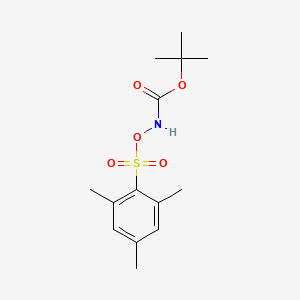

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photolabile Protecting Groups

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid and its analogs have been studied for their potential as photolabile protecting groups. For example, 8-bromo-7-hydroxyquinoline (BHQ) has shown higher single photon quantum efficiency than other esters and is sensitive enough for multiphoton-induced photolysis in vivo, suggesting its utility in biological systems as a caging group for biological messengers (Fedoryak & Dore, 2002).

Tautomerism Studies

Research on hydroxyquinoline carboxylic acids, including compounds related to this compound, has provided insights into tautomerism. Solid-state and solution NMR spectroscopy has been used to characterize these compounds and their conjugate acids and bases, revealing distinct chemical shift patterns that help distinguish between individual tautomers (Gudat, Nycz, & Polanski, 2008).

Electrochemistry and Spectroelectrochemistry

The electrochemistry and spectroelectrochemistry of hydroxyquinoline carboxylic acids have been explored, with studies showing that oxidation mechanisms of these compounds involve unexpected protonation of the nitrogen atom in the heterocycle. This research contributes to understanding the electron transfer efficiency of hydroxyquinolines in biosystems and supports molecular orbital calculations (Sokolová et al., 2015).

Synthesis and Physicochemical Properties

There has been development in the synthesis of hydroxyquinoline carboxylic acids, including derivatives with specific moieties like ethynyl. Research on these synthesized structures focuses on investigating their physicochemical properties, which can have wide-ranging implications in various scientific fields (Maklakova et al., 2019).

Crystal Structure and Solvent Effects

Studies have also delved into the crystal structures of compounds like diquinoline derivatives, which are related to hydroxyquinoline carboxylic acids. These studies reveal how different solvents can lead to alternative crystal forms through aromatic, halogen bonding, and hydrogen bonding competition, demonstrating the crucial role of crystallization solvent choice in producing alternative crystal forms (Alshahateet et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid are currently unknown. This compound is a unique chemical provided for early discovery researchers

Mode of Action

It is known that quinoline derivatives can interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Quinoline derivatives have been found to interact with a variety of biochemical pathways

Propriétés

IUPAC Name |

6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)11(14)9(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUOQXWRSVPGRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352142 |

Source

|

| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31601-86-2, 948288-96-8 |

Source

|

| Record name | 1,4-Dihydro-6,8-dimethyl-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31601-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269520.png)

![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)